Cas no 1002300-09-5 (malleastrone A)

malleastrone A structure
malleastrone A structure
Nome del prodotto:malleastrone A
Numero CAS:1002300-09-5
MF:C32H38O10
MW:582.638130664825
CID:2045757
PubChem ID:24854377

malleastrone A Proprietà chimiche e fisiche

Nomi e identificatori

    • malleastrone A
    • (-)-Malleastrone A
    • [(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,20R)-13-acetyloxy-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icos-18-en-4-yl] 2-methylpropanoate
    • 1002300-09-5
    • CHEMBL257120
    • (1R,2R,3R,4R,5R,6R,8R,10R,11R,13R,16S,20R)-13-(Acetyloxy)-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo(11.6.1.0,.0,.0,.0,)icos-18-en-4-yl 2-methylpropanoic acid
    • (1R,2R,3R,4R,5R,6R,8R,10R,11R,13R,16S,20R)-13-(Acetyloxy)-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.0,.0,.0,.0,]icos-18-en-4-yl 2-methylpropanoic acid
    • ((1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,20R)-13-acetyloxy-6-(furan-3-yl)-3-hydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo(11.6.1.02,11.05,10.08,10.016,20)icos-18-en-4-yl) 2-methylpropanoate
    • Inchi: InChI=1S/C32H38O10/c1-15(2)24(36)40-23-21(35)22-27(4)10-8-19(34)28(5)14-39-31(25(27)28,41-16(3)33)26(37)30(22,7)32-20(42-32)12-18(29(23,32)6)17-9-11-38-13-17/h8-11,13,15,18,20-23,25,35H,12,14H2,1-7H3
    • Chiave InChI: JIUKIVAGRWWTFK-UHFFFAOYSA-N
    • Sorrisi: CC(C)C(=O)OC1C(O)C2C3(C)C=CC(=O)C4(C)COC(OC(C)=O)(C34)C(=O)C2(C)C23OC2CC(c2ccoc2)C13C |c:12|

Proprietà calcolate

  • Massa esatta: 582.24649740Da
  • Massa monoisotopica: 582.24649740Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 6
  • Complessità: 1320
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 142Ų
  • XLogP3: 0.505
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.